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The Odd-skipped related 1 (Osrl) gene encodes a crucial zinc-finger transcription factor that
plays a pivotal role in the development of multiple organs, including the kidneys, heart, and
craniofacial structures.[1] Understanding its expression dynamics relative to other key
developmental genes is fundamental for research in congenital disorders and regenerative
medicine. This guide provides an objective comparison of Osrl expression with other essential
developmental genes, supported by experimental data and detailed protocols.

Spatiotemporal Expression Profile: Osrl vs. Other
Key Genes

Osrl is distinguished as one of the earliest markers for the intermediate mesoderm, the
embryonic tissue that gives rise to the kidneys and gonads.[1] In mouse embryos, its
expression is detected as early as embryonic day 7.5 (E7.5) in cells destined to form this
structure. By E8.5, Osrl is expressed throughout the intermediate mesoderm, and by E10.5, its
expression is also noted in the branchial arches and limb buds.[1]

The function of Osr1 is intricately linked with a network of other transcription factors. It acts
upstream to initiate the expression of Pax2 (Paired box 2), Lhx1 (LIM homeobox 1), and Wtl
(Wilms' tumor 1), which are themselves critical for early urogenital development.[1] During the
formation of the metanephric kidney, Osrl expression becomes progressively restricted to the
undifferentiated cap mesenchyme, a population of nephron progenitor cells.[2][3] This
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expression pattern partially overlaps with, but is distinct from, that of Six2 (SIX homeobox 2),
another critical factor for maintaining the nephron progenitor state.[1][2] While both Osrl and
Six2 are essential for preventing premature differentiation of these progenitors, they have
synergistic and distinct roles.[2][3]

The following table summarizes the comparative expression of Osrl and other key genes
during murine kidney development, a primary context for Osrl function.
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Key Signaling Pathway: Osrl in the Hedgehog
Signaling Cascade

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://en.wikipedia.org/wiki/OSR1
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0159597
https://pmc.ncbi.nlm.nih.gov/articles/PMC3957368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3957368/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0159597
https://pmc.ncbi.nlm.nih.gov/articles/PMC3957368/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0159597
https://pmc.ncbi.nlm.nih.gov/articles/PMC9687957/
https://en.wikipedia.org/wiki/OSR1
https://en.wikipedia.org/wiki/OSR1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3957368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3957368/
https://en.wikipedia.org/wiki/OSR1
https://en.wikipedia.org/wiki/OSR1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Recent studies have identified Osrl as a novel downstream target of the Hedgehog (HH)
signaling pathway, particularly during foregut development, which gives rise to the trachea and
lungs.[5] The HH ligand, secreted from the foregut endoderm, activates Gli transcription factors
in the adjacent mesenchyme.[5] The effector protein Gli3 has been shown to bind to a
conserved region near the Osrl promoter, thereby activating its transcription.[5] Osrl then
mediates several functions of the HH pathway, including the proper specification of lung
progenitors and the differentiation of mesenchymal tissues like tracheal cartilage and smooth
muscle.[5][6]

Osr1 as a Mediator of Hedgehog Signaling in Foregut Development
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Caption: Osrl acts downstream of Gli3 to mediate Hedgehog signaling.

Experimental Protocols

Accurate comparison of gene expression relies on robust and reproducible experimental
methods. Below are summaries of standard protocols used to generate the data discussed in
this guide.

Whole-Mount In Situ Hybridization (WISH)

This technique is used to visualize the location of specific mMRNA transcripts within a whole
embryo, providing spatiotemporal expression data.

Methodology Summary:

o Embryo Dissection and Fixation: Mouse embryos are dissected from the uterus in cold
phosphate-buffered saline (PBS).[7][8] They are then fixed overnight at 4°C in 4%
paraformaldehyde (PFA) to preserve morphology and nucleic acids.[7][8]
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e Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe complementary to the
target gene's mRNA (e.g., Osrl) is synthesized via in vitro transcription.[9]

» Hybridization: Fixed embryos are permeabilized (e.g., with Proteinase K) to allow probe
entry.[7][8][10] Embryos are then incubated overnight in a hybridization buffer containing the
DIG-labeled probe at a high temperature (e.g., 70°C), allowing the probe to anneal to the
target mRNA.[7][8]

o Washing and Antibody Incubation: Unbound probe is removed through a series of stringent
washes.[7] The embryos are then incubated with an anti-DIG antibody conjugated to an
enzyme, such as alkaline phosphatase (AP).

o Detection: A colorimetric substrate (e.g., BM Purple) is added. The enzyme on the antibody
converts the substrate into a colored precipitate, revealing the location of the mRNA
transcripts.[8] The resulting staining pattern is then imaged.

Quantitative Polymerase Chain Reaction (QPCR)

gPCR is used to quantify the relative abundance of specific mRNA transcripts from dissected

tissues or cells, providing numerical expression data.
Methodology Summary:

o RNA Extraction: Total RNA is isolated from dissected embryonic tissues (e.g., intermediate
mesoderm) using a suitable RNA extraction Kit.

o CDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA
(cDNA).[11][12] This cDNA library represents the expressed genes in the original sample.

e gPCR Reaction: The gPCR reaction is set up containing the cDNA template, gene-specific
primers (for Osrl and a reference gene), a thermostable DNA polymerase, and a fluorescent
dye (e.g., SYBR Green) that binds to double-stranded DNA.[11][13]

o Amplification and Detection: The reaction is run in a thermal cycler that monitors
fluorescence in real-time. As the target DNA is amplified exponentially, the fluorescence
increases.[11]
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e Quantification: The cycle at which the fluorescence crosses a set threshold is called the Ct
value.[11] The relative expression of the target gene is calculated by comparing its Ct value
to that of a stable housekeeping gene (e.g., Gapdh), often using the delta-delta Ct method.
[13]

Chromatin Immunoprecipitation Sequencing (ChlP-seq)

ChlP-seq is a powerful method used to identify the genome-wide binding sites of a specific
transcription factor, revealing direct gene targets.

Methodology Summary:

e Cross-linking: Cells or tissues are treated with formaldehyde to create covalent cross-links
between DNA and any interacting proteins, including transcription factors like Osr1.[14]

o Chromatin Fragmentation: The chromatin is isolated and fragmented into smaller pieces
(typically 200-600 base pairs) by sonication or enzymatic digestion.[15]

e Immunoprecipitation: An antibody specific to the target protein (Osrl) is used to selectively
pull down the protein and its cross-linked DNA fragment.[15][16]

o DNA Purification: The cross-links are reversed, and the protein is digested, releasing the
DNA fragments. The DNA is then purified.[17]

e Sequencing and Analysis: The purified DNA fragments are prepared into a library and
sequenced using next-generation sequencing (NGS).[15] The resulting sequences are
mapped back to the reference genome to identify the specific DNA regions where the
transcription factor was bound.[15] This can reveal direct downstream gene targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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